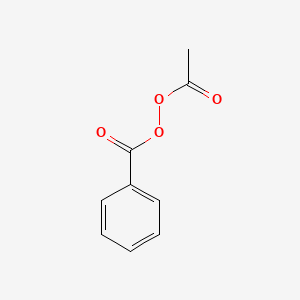
Acetyl benzoyl peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl benzoyl peroxide appears as a solution containing less than 40% by mass of the white crystalline solid in a nonvolatile solvent. Dilution moderates reactivity of the pure solvent. Irritating to the skin, eyes and mucous membranes.
Wissenschaftliche Forschungsanwendungen
Tumor Promotion and Carcinogenicity
- Acetyl Benzoyl Peroxide has been studied for its skin tumor-promoting activity. It promoted both papillomas and carcinomas when topically applied to mice after initiation with a carcinogen, though it was inactive as a complete carcinogen or tumor initiator. This effect is attributed to its properties as a free radical-generating compound (Slaga et al., 1981).
Drug Delivery Systems
- The compound has been incorporated into microsponge delivery systems. This approach helps control the release of Acetyl Benzoyl Peroxide to the skin, potentially reducing side effects like skin irritation while reducing percutaneous absorption (Jelvehgari et al., 2006).
Effects on Protein Kinase C and Calmodulin
- Studies have investigated the effects of Acetyl Benzoyl Peroxide on protein kinase C activity in epidermal cell membranes. It was found to increase the calcium-independent activity of protein kinase C in mouse skin, which may reflect its tumor-promoting capabilities (Donnelly et al., 1987).
Development of Topical Formulations
- Acetyl Benzoyl Peroxide has been used in the development of topical formulations, like niosomal gel, to enhance skin penetration and improve skin retention of drugs. This technique has shown promise in prolonging drug release and increasing drug retention in the skin (Vyas et al., 2011).
Microsponge Technology
- The use of microsponge technology in encapsulating Acetyl Benzoyl Peroxide has been explored. This technology can affect the morphology and release rate of the compound and has applications in lotion formulations (Nokhodchi et al., 2007).
Eigenschaften
CAS-Nummer |
644-31-5 |
|---|---|
Produktname |
Acetyl benzoyl peroxide |
Molekularformel |
C9H8O4 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
acetyl benzenecarboperoxoate |
InChI |
InChI=1S/C9H8O4/c1-7(10)12-13-9(11)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
PDAVOLCVHOKLEO-UHFFFAOYSA-N |
SMILES |
CC(=O)OOC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)OOC(=O)C1=CC=CC=C1 |
Siedepunkt |
130 °C @ 19 mm Hg |
Color/Form |
White crystals WHITISH NEEDLES FROM PETROLEUM ETHER |
melting_point |
37.0 °C 37 °C |
Andere CAS-Nummern |
644-31-5 |
Physikalische Beschreibung |
Acetyl benzoyl peroxide appears as a solution containing less than 40% by mass of the white crystalline solid in a nonvolatile solvent. Dilution moderates reactivity of the pure solvent. Irritating to the skin, eyes and mucous membranes. |
Löslichkeit |
0.00 M Moderately soluble in ether, chloroform, and carbon tetrachloride; slightly soluble in mineral oils and alcohol. In water, 639 mg/l @ 25 °C. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1595631.png)


![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1595635.png)


